molecular formula C26H26N4OS B12498406 N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12498406
M. Wt: 442.6 g/mol
InChI Key: DUGHYAUOQORXCH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound is explored for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its biological activity, and modifications to this structure can lead to compounds with enhanced efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. This includes their use as enzyme inhibitors, receptor modulators, or as part of drug delivery systems.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. As an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(2-chlorophenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl group. This combination of features can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H26N4OS

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[4-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H26N4OS/c1-19-12-15-22(16-13-19)30-24(17-14-21-9-4-3-5-10-21)28-29-26(30)32-18-25(31)27-23-11-7-6-8-20(23)2/h3-13,15-16H,14,17-18H2,1-2H3,(H,27,31)

InChI Key

DUGHYAUOQORXCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)CCC4=CC=CC=C4

Origin of Product

United States

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